methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
Description
Methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a coumarin-derived compound featuring a chromen-2-one core substituted with chlorine, methyl, and methoxy-ester functional groups. Its molecular structure includes:
- Chloro group at position 6, contributing to electron-withdrawing effects.
- Methoxy-2-oxoethoxy chain at position 7, enhancing steric bulk and influencing solubility.
- Methyl group at position 4 and an acetate ester at position 2.
Properties
Molecular Formula |
C16H15ClO7 |
|---|---|
Molecular Weight |
354.74 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C16H15ClO7/c1-8-9-4-11(17)13(23-7-15(19)22-3)6-12(9)24-16(20)10(8)5-14(18)21-2/h4,6H,5,7H2,1-3H3 |
InChI Key |
HDXAOWHZFSFLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Coumarin Skeleton Formation
The 4-methylcoumarin core is typically synthesized via the Pechmann condensation , a widely used method for coumarin derivatives.
Procedure :
-
Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate.
-
Catalyst : Lewis acids (e.g., ) or green alternatives like ionic liquids.
-
Conditions :
Mechanism :
Chlorination at C6
Chlorination is achieved using electrophilic aromatic substitution (EAS) .
Method :
-
Reactant : 7-Hydroxy-4-methylcoumarin.
-
Conditions :
Regioselectivity : Directed by the electron-donating hydroxyl group at C7, favoring chlorination at C6.
Etherification at C7
The 2-methoxy-2-oxoethoxy group is introduced via nucleophilic substitution .
Procedure :
-
Reactants :
-
6-Chloro-7-hydroxy-4-methylcoumarin
-
Methyl 2-chloroacetate ()
-
-
Solvent : Dry acetonitrile or DMF
-
Conditions :
Mechanism :
Esterification at C3
The methyl acetate group is installed via acylation followed by esterification.
Steps :
-
Acylation :
-
Esterification :
-
Conditions :
Detailed Preparation Methods
Optimized Pechmann Condensation
Data Table 1 : Comparison of Catalysts in Pechmann Condensation
Key Insight : Ionic liquids like [bmim]Cl offer greener alternatives with comparable yields.
Chlorination with NCS
Procedure :
Etherification Using Methyl 2-Chloroacetate
Data Table 2 : Optimization of Etherification Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetonitrile | 24 | 72 | ||
| DMF | 12 | 85 | ||
| THF | 18 | 68 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
Chemical Reactions Analysis
Types of Reactions
Methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
Methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is characterized by a chromen-2-one core with multiple functional groups. The general formula for this compound is with a molecular weight of 368.77 g/mol.
Scientific Research Applications
This compound has several significant applications across various scientific disciplines:
Chemistry
This compound serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules and as a reagent in various chemical reactions, including:
- Oxidation : Can be oxidized to produce carboxylic acids.
- Reduction : Reduction reactions yield alcohol derivatives.
- Substitution : The chloro group can be substituted with other nucleophiles to form new derivatives.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It may interact with specific molecular targets, leading to:
- Enzyme Inhibition : Binding to enzyme active sites to inhibit their function.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
- Induction of Oxidative Stress : Generating reactive oxygen species (ROS) that can lead to apoptosis in cancer cells.
Medicine
The therapeutic potential of this compound is being investigated in various studies focusing on:
- Anti-inflammatory Effects : Potential use in treating inflammatory diseases.
- Antioxidant Properties : Protecting cells from oxidative damage.
- Anticancer Activity : Exploring its efficacy against different cancer cell lines.
Industry
In industrial applications, this compound is utilized for:
- Material Development : Used in the creation of polymers and coatings due to its unique chemical properties.
- Dyes and Pigments Synthesis : Serving as an intermediate in the production of various dyes.
Mechanism of Action
The mechanism of action of methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Substituent Effects on Bioactivity
- Chloro vs. Hydroxyl Groups : The target compound’s 6-Cl substituent (compared to 7-OH in ) likely improves metabolic stability and lipophilicity, favoring membrane penetration in antibacterial applications .
- Ester Chains : The 2-methoxy-2-oxoethoxy chain in the target compound balances solubility and stability better than bulkier groups (e.g., pentamethylphenyl in ) or polar carboxylic acids (e.g., ).
- Aromatic vs. Aliphatic Substituents : Thiazole-containing analogs (e.g., ) may exhibit stronger π-π interactions with biological targets, enhancing binding affinity compared to aliphatic esters.
Physicochemical Properties
- Solubility : The methoxy-ester group in the target compound offers intermediate polarity, contrasting with the highly hydrophobic pentamethylphenyl derivative and the polar hydroxy analog .
- Stability : Ester groups (target compound, ) are prone to hydrolysis, whereas carboxylic acids () may form salts for improved formulation.
Biological Activity
Methyl [6-chloro-7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound with significant biological activity, particularly in the fields of anti-inflammatory and cytotoxic research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound is classified as a coumarin derivative, characterized by a chromenone structure with various substituents that enhance its biological properties. Its structural formula can be represented as follows:
This molecular structure contributes to its solubility and reactivity, affecting its interaction with biological targets.
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound. In vitro assays demonstrated that this compound significantly reduces pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in LPS-stimulated macrophages.
Table 1: Cytokine Reduction by Methyl [6-chloro...acetate]
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| IL-6 | 300 | 125 | 58.33 |
| IL-1β | 250 | 100 | 60.00 |
| TNF-α | 200 | 85 | 57.50 |
The compound showed an EC50 value of approximately 5.32 µM, indicating potent anti-inflammatory activity compared to standard treatments like dexamethasone .
2. Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines revealed that methyl [6-chloro...acetate] exhibits selective cytotoxicity towards malignant cells while sparing normal cells. The IC50 values ranged from 16.37 µM to 130 µM across different cell lines.
Table 2: Cytotoxicity Profile of Methyl [6-chloro...acetate]
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 45 |
| A549 | 30 |
| Normal Fibroblasts | >100 |
These results suggest that the compound has potential as a therapeutic agent in cancer treatment due to its ability to selectively target cancerous cells .
The mechanisms underlying the biological activity of methyl [6-chloro...acetate] involve modulation of key signaling pathways:
- NF-kB Pathway Inhibition : The compound significantly reduces NF-kB activation, leading to decreased expression of inflammatory mediators.
- Nrf2 Pathway Activation : It promotes the translocation of Nrf2 into the nucleus, enhancing the expression of antioxidant proteins such as HO-1, which further mitigates oxidative stress and inflammation .
Case Studies and Research Findings
Several case studies have examined the therapeutic potential of methyl [6-chloro...acetate]. A notable study involved pre-treatment of LPS-stimulated macrophages with the compound, resulting in a remarkable decrease in inflammatory cytokine levels and upregulation of protective genes.
Figure 1: Mechanistic Pathways Influenced by Methyl [6-chloro...acetate]
Mechanistic Pathways
This figure illustrates the pathways influenced by the compound, highlighting its dual role in reducing inflammation while promoting cellular protection.
Q & A
Q. What are effective methods to optimize the synthesis yield of this compound?
- Methodological Answer : A conventional synthesis route involves reacting 7-hydroxy-4-methyl-2H-chromen-2-one derivatives with ethyl chloroacetate in dry DMF using anhydrous potassium carbonate (K₂CO₃) as a base. Optimal conditions include stirring at 80°C for 10 hours, yielding ~82% after crystallization from ethanol . For scale-up, solvent purity and controlled temperature are critical to avoid side reactions. Comparative studies suggest using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can further enhance reaction efficiency in similar coumarin-based syntheses .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure using monoclinic systems (e.g., space group P2₁/c) to confirm bond angles and hydrogen-bonding patterns. For example, coumarin derivatives often exhibit intermolecular N–H···O and C–H···O interactions, as seen in related compounds .
- Spectroscopy : Combine -NMR (to identify methoxy and methyl protons) and -NMR (to confirm carbonyl and ester groups). IR spectroscopy can validate C=O stretching frequencies (~1740 cm⁻¹ for ester groups) .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for modifying the coumarin core?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, the ICReDD framework employs reaction path search algorithms to simulate nucleophilic substitution at the 7-hydroxy position, guiding experimental condition optimization .
- Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) by analyzing steric and electronic complementarity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can validate computational predictions experimentally .
Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?
- Methodological Answer :
- Controlled variable analysis : Replicate reactions under standardized conditions (e.g., solvent purity, inert atmosphere) to isolate discrepancies. For instance, variations in DMF quality or K₂CO₃ moisture content may explain yield differences .
- High-throughput screening : Use automated platforms to test multiple catalyst/reagent combinations simultaneously, identifying outliers in reactivity profiles .
Key Research Findings
- Reactivity Insights : The 7-hydroxy group on the coumarin core is highly reactive toward nucleophilic substitution, enabling functionalization with alkoxy or ester groups .
- Biological Relevance : Structural analogs exhibit antimicrobial and enzyme-inhibitory activities, suggesting potential as biochemical probes .
Notes on Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
